
6-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine is a heterocyclic compound with the molecular formula C9H14N2. This compound is part of the isoindole family, which is known for its diverse biological and chemical properties. Isoindoles are significant in the field of medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of 6-methyl-1,2,3,7a-tetrahydro-3aH-isoindole-3a-amine using reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction is carried out under reflux conditions to ensure complete reduction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature can be employed. This method is advantageous due to its efficiency and the ability to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
6-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,2,3,7a-tetrahydro-3aH-isoindole-3a-amine: A closely related compound with similar structural features.
3aH-Isoindol-3a-amine,1,2,3,7a-tetrahydro-6-methyl-(9CI): Another isoindole derivative with comparable properties.
Uniqueness
6-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 6-position can affect the compound’s steric and electronic properties, making it distinct from other isoindole derivatives.
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
6-methyl-1,2,3,7a-tetrahydroisoindol-3a-amine |
InChI |
InChI=1S/C9H14N2/c1-7-2-3-9(10)6-11-5-8(9)4-7/h2-4,8,11H,5-6,10H2,1H3 |
InChI Key |
GTFLIRFYPMRBKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2CNCC2(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B13096128.png)


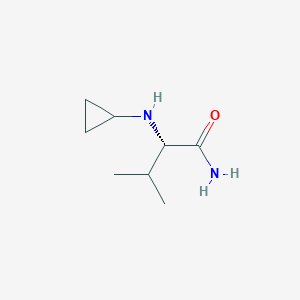
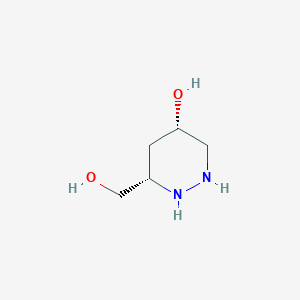
![6-(1-Benzylpiperidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B13096167.png)

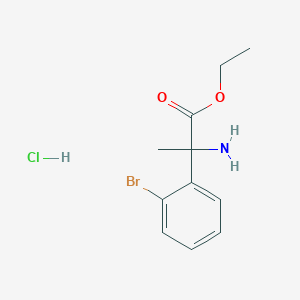
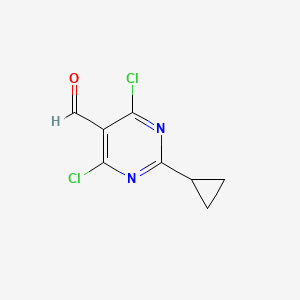
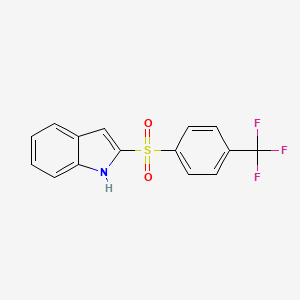

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13096209.png)

![6-Ethoxyimidazo[2,1-a]phthalazine](/img/structure/B13096229.png)
